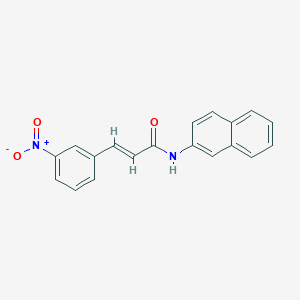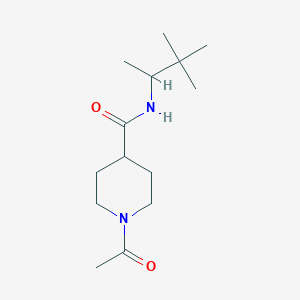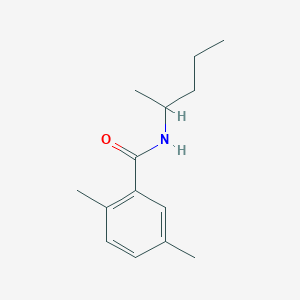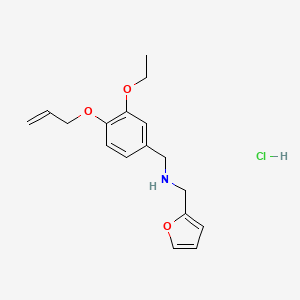![molecular formula C16H10BrN3O5 B5285335 6-{(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5285335.png)
6-{(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a nitro group and a furan ring linked to a bromophenyl group via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Pyrimidine Core Formation: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Nitro Group Introduction: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric and sulfuric acids.
Ethenyl Bridge Formation: The final step involves the Heck reaction, where the bromophenyl-furan compound is coupled with the nitropyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄)
Substitution: Sodium amide (NaNH₂), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Furanones
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: The nitro group and the furan ring are known to impart antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Industry
Dyes and Pigments: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments with specific optical properties.
Mechanism of Action
The mechanism of action of 6-{(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitrofurans: Compounds with a nitrofuran moiety, known for their antimicrobial properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core, widely used in pharmaceuticals.
Bromophenyl Compounds: Compounds containing a bromophenyl group, often used in organic synthesis and medicinal chemistry.
Uniqueness
6-{(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to its combination of a nitropyrimidine core with a bromophenyl-furan moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-[(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O5/c17-10-3-1-2-9(8-10)13-7-5-11(25-13)4-6-12-14(20(23)24)15(21)19-16(22)18-12/h1-8H,(H2,18,19,21,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIGCSYDRCOFBE-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5285255.png)
![2-ethoxy-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}benzamide](/img/structure/B5285259.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5285262.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}butanamide](/img/structure/B5285269.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5285270.png)

![N-cyclopropyl-1'-{2-[(1-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285283.png)

![3-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5285306.png)

![N-(3-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B5285321.png)
![2-{[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5285326.png)
![5-(4-methoxybenzylidene)-3-[3-oxo-3-(3-phenyl-1-pyrrolidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5285334.png)

